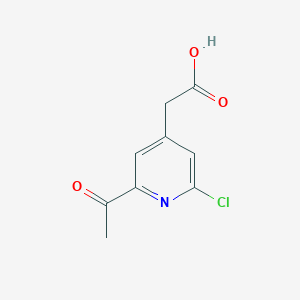
Ethyl 2-(5-formylpyrimidin-2-YL)acetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(5-formylpyrimidin-2-yl)acetate is an organic compound that belongs to the class of pyrimidine derivatives It is characterized by the presence of a formyl group attached to the pyrimidine ring and an ethyl ester group attached to the acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(5-formylpyrimidin-2-yl)acetate typically involves the reaction of 5-formylpyrimidine with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like acetonitrile or dimethylformamide (DMF) under reflux conditions. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing cost-effective purification methods.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(5-formylpyrimidin-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The ethyl ester group can be hydrolyzed to a carboxylic acid using acidic or basic hydrolysis conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under reflux.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Hydrochloric acid in water for acidic hydrolysis; sodium hydroxide in water for basic hydrolysis.
Major Products Formed
Oxidation: Ethyl 2-(5-carboxypyrimidin-2-yl)acetate.
Reduction: Ethyl 2-(5-hydroxymethylpyrimidin-2-yl)acetate.
Substitution: 2-(5-formylpyrimidin-2-yl)acetic acid.
Scientific Research Applications
Ethyl 2-(5-formylpyrimidin-2-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex pyrimidine derivatives.
Biology: Studied for its potential role in biochemical pathways involving pyrimidine metabolism.
Medicine: Investigated for its potential as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mechanism of Action
The mechanism of action of Ethyl 2-(5-formylpyrimidin-2-yl)acetate is primarily related to its ability to participate in various chemical reactions due to the presence of reactive functional groups. The formyl group can undergo nucleophilic addition reactions, while the ester group can be hydrolyzed to release the corresponding carboxylic acid. These reactions enable the compound to interact with various molecular targets and pathways, making it a versatile intermediate in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-(5-carboxypyrimidin-2-yl)acetate: Similar structure but with a carboxylic acid group instead of a formyl group.
Ethyl 2-(5-hydroxymethylpyrimidin-2-yl)acetate: Similar structure but with a hydroxymethyl group instead of a formyl group.
Ethyl 2-(5-methylpyrimidin-2-yl)acetate: Similar structure but with a methyl group instead of a formyl group.
Uniqueness
Ethyl 2-(5-formylpyrimidin-2-yl)acetate is unique due to the presence of the formyl group, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in synthetic applications where selective reactions involving the formyl group are desired .
Properties
CAS No. |
944903-28-0 |
|---|---|
Molecular Formula |
C9H10N2O3 |
Molecular Weight |
194.19 g/mol |
IUPAC Name |
ethyl 2-(5-formylpyrimidin-2-yl)acetate |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(13)3-8-10-4-7(6-12)5-11-8/h4-6H,2-3H2,1H3 |
InChI Key |
ITTICMJBAXSDTG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=NC=C(C=N1)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-Benzyl-4,5,6,7-tetrahydrofuro[2,3-C]pyridine-2-carbaldehyde](/img/structure/B14853001.png)










![3a,5-Dihydropyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B14853063.png)
![15,19-Diazapentacyclo[18.7.0.06,14.07,12.022,27]heptacosa-2,4-diene](/img/structure/B14853066.png)

